molecular formula C13H19N3O2S B2788446 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one CAS No. 552309-25-8

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Numéro de catalogue B2788446
Numéro CAS: 552309-25-8
Poids moléculaire: 281.37
Clé InChI: KKVIKCMKPAKKKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a potent and selective inhibitor of the angiotensin II type 2 (AT2) receptor, which has been shown to play a role in pain modulation.

Mécanisme D'action

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one works by selectively inhibiting the AT2 receptor, which is expressed in sensory neurons and has been shown to play a role in pain modulation. By blocking the AT2 receptor, 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one reduces the excitability of sensory neurons and dampens pain signals. This mechanism is different from traditional pain medications, which often target the opioid receptors in the brain and can cause side effects such as addiction and respiratory depression.
Biochemical and Physiological Effects
5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one has been shown to have a number of biochemical and physiological effects in preclinical models. It reduces the sensitivity of sensory neurons to painful stimuli, decreases the release of pro-inflammatory cytokines, and modulates the activity of ion channels involved in pain signaling. 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one also has anti-inflammatory effects, which may be beneficial in chronic pain conditions where inflammation plays a role.

Avantages Et Limitations Des Expériences En Laboratoire

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has a well-defined mechanism of action, which allows for targeted drug development. 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one also has a favorable safety profile, which makes it a promising candidate for clinical trials.
One limitation of 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is that it is selective for the AT2 receptor, which is only expressed in sensory neurons. This means that it may not be effective for all types of chronic pain, particularly those that involve other types of neurons or non-neuronal cells. Additionally, the effects of 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one on long-term use and in combination with other medications are not yet fully understood.

Orientations Futures

There are several future directions for the development of 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one and related compounds. One area of interest is the optimization of the pharmacokinetic properties of 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one, such as its half-life and bioavailability, to improve its efficacy and reduce the frequency of dosing. Another area of interest is the identification of biomarkers that can predict patient response to 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one, which could help to personalize pain management. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one in different types of chronic pain, as well as in combination with other medications.

Méthodes De Synthèse

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of 2-amino-5-ethyl-6-methylpyrimidin-4(3H)-one with 2-bromoacetylpyrrolidine, followed by a thiolation reaction using sodium hydrosulfide. The resulting product is then purified using column chromatography to obtain 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one in high purity.

Applications De Recherche Scientifique

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer-related pain. It has been shown to have potent analgesic effects in these models, with a favorable safety profile. 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one has also been tested in a phase II clinical trial for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles. The trial demonstrated that 5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one was well-tolerated and significantly reduced pain compared to placebo.

Propriétés

IUPAC Name

5-ethyl-4-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-3-10-9(2)14-13(15-12(10)18)19-8-11(17)16-6-4-5-7-16/h3-8H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVIKCMKPAKKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.